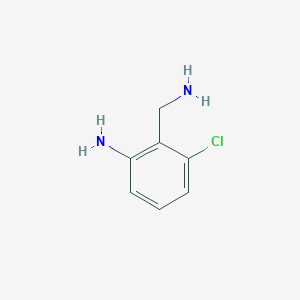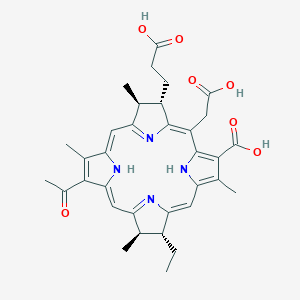
Bacteriochlorin a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bacteriochlorin a is a photosynthetic pigment that is found in photosynthetic bacteria. It has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
Bacteriochlorin a absorbs light energy and transfers it to other molecules, which then undergo chemical reactions. In photodynamic therapy, bacteriochlorin a absorbs light energy and produces reactive oxygen species that can destroy cancer cells. In imaging, bacteriochlorin a absorbs light energy and emits fluorescence that can be detected by imaging techniques. In energy conversion, bacteriochlorin a absorbs light energy and generates an electric current.
Biochemische Und Physiologische Effekte
Bacteriochlorin a has been shown to have various biochemical and physiological effects such as antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to regulate gene expression and modulate immune response.
Vorteile Und Einschränkungen Für Laborexperimente
Bacteriochlorin a has several advantages for lab experiments such as its stability, solubility, and ability to absorb light in the near-infrared region. However, its high cost and limited availability can be a limitation for lab experiments.
Zukünftige Richtungen
There are several future directions for research on bacteriochlorin a such as the development of more efficient synthesis methods, the exploration of its potential in energy conversion, and the investigation of its role in regulating gene expression and immune response. Additionally, the development of new applications for bacteriochlorin a in fields such as drug delivery and biosensors is an area of interest.
Conclusion:
In conclusion, bacteriochlorin a is a photosynthetic pigment that has potential applications in various fields. Its unique properties and potential for use in photodynamic therapy, imaging, and energy conversion make it an area of interest for scientific research. Further research is needed to fully understand its mechanism of action and explore its potential in new applications.
Synthesemethoden
Bacteriochlorin a can be synthesized using various methods such as chemical synthesis, biosynthesis, and extraction from photosynthetic bacteria. Chemical synthesis involves the use of chemical reactions to produce bacteriochlorin a. Biosynthesis involves the use of genetically engineered bacteria to produce bacteriochlorin a. Extraction involves the isolation of bacteriochlorin a from photosynthetic bacteria.
Wissenschaftliche Forschungsanwendungen
Bacteriochlorin a has potential applications in various fields such as photodynamic therapy, imaging, and energy conversion. In photodynamic therapy, bacteriochlorin a can be used as a photosensitizer to target and destroy cancer cells. In imaging, bacteriochlorin a can be used as a contrast agent for imaging techniques such as MRI and CT scans. In energy conversion, bacteriochlorin a can be used in the development of solar cells.
Eigenschaften
CAS-Nummer |
103428-20-2 |
|---|---|
Produktname |
Bacteriochlorin a |
Molekularformel |
C34H38N4O7 |
Molekulargewicht |
614.7 g/mol |
IUPAC-Name |
(7R,8R,17S,18S)-12-acetyl-18-(2-carboxyethyl)-20-(carboxymethyl)-7-ethyl-3,8,13,17-tetramethyl-7,8,17,18,21,23-hexahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C34H38N4O7/c1-7-19-14(2)22-13-27-30(18(6)39)16(4)24(36-27)11-23-15(3)20(8-9-28(40)41)32(37-23)21(10-29(42)43)33-31(34(44)45)17(5)25(38-33)12-26(19)35-22/h11-15,19-20,36,38H,7-10H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)/t14-,15+,19-,20+/m1/s1 |
InChI-Schlüssel |
MILOJLOJFSWAGE-ITKAJJHTSA-N |
Isomerische SMILES |
CC[C@@H]1[C@H](C2=NC1=CC3=C(C(=C(N3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)N5)C(=O)C)C)C)CCC(=O)O)CC(=O)O)C(=O)O)C)C |
SMILES |
CCC1C(C2=NC1=CC3=C(C(=C(N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)N5)C(=O)C)C)C)CCC(=O)O)CC(=O)O)C(=O)O)C)C |
Kanonische SMILES |
CCC1C(C2=NC1=CC3=C(C(=C(N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)N5)C(=O)C)C)C)CCC(=O)O)CC(=O)O)C(=O)O)C)C |
Synonyme |
bacteriochlorin a |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)
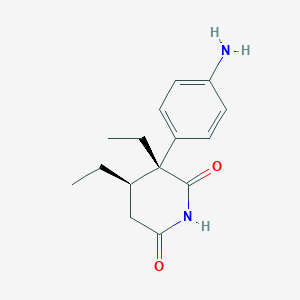
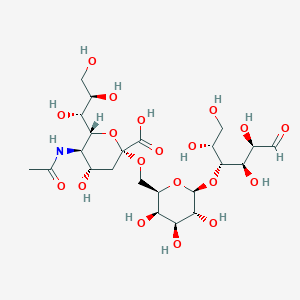

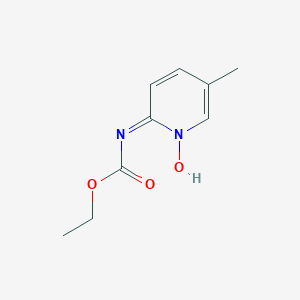
![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)
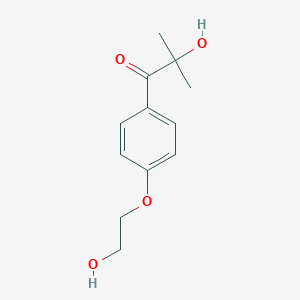
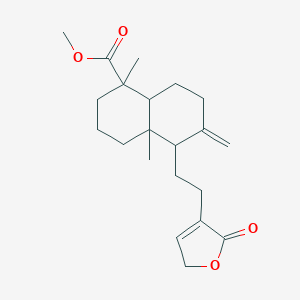

![7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B25246.png)
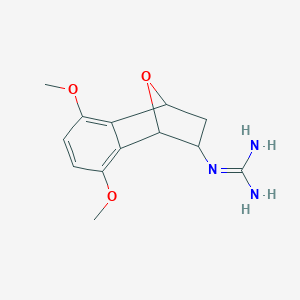
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)
